molecular formula C17H18ClNOS B5703802 2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide

2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide

Cat. No. B5703802
M. Wt: 319.8 g/mol
InChI Key: RRRXSXYRFLWZQH-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is also known as DMBA and is synthesized using a specific method that involves multiple steps. The purpose of

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide is not fully understood. However, it has been suggested that the compound works by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. It may also work by modulating the immune response and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide has anti-inflammatory, analgesic, and antipyretic effects. It has also been found to have antioxidant properties. The compound has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide in lab experiments include its potential pharmacological properties, its ability to reduce oxidative stress, and its anti-inflammatory effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide. These include further studies on its mechanism of action, its potential use in the treatment of cancer and autoimmune diseases, and its potential toxicity. Other future directions include the development of new synthesis methods to improve the purity and quality of the compound, and the evaluation of its efficacy and safety in human trials.
Conclusion:
In conclusion, 2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. The compound has been studied for its anti-inflammatory, analgesic, and antipyretic effects, as well as its potential use in the treatment of cancer and autoimmune diseases. Further research is needed to fully understand the mechanism of action, efficacy, and safety of this compound.

Synthesis Methods

The synthesis of 2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide involves multiple steps. The first step involves the reaction of 2-chlorobenzyl chloride with sodium thiolate to form 2-(2-chlorobenzyl)thiol. The second step involves the reaction of 2-(2-chlorobenzyl)thiol with 2,5-dimethylphenylacetyl chloride to form 2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide. The synthesis method is an important aspect of research as it determines the purity and quality of the compound.

Scientific Research Applications

2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide has been studied for its potential pharmacological properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer and autoimmune diseases. The compound has been used in animal studies to evaluate its efficacy and safety.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-7-8-13(2)16(9-12)19-17(20)11-21-10-14-5-3-4-6-15(14)18/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRXSXYRFLWZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6191961

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